
4-溴苯硫醚
描述
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the regioselective bromination of thieno[2,3-b]pyridine is described, highlighting a method that achieves selectivity toward the 4-position with an 87% isolated yield . This demonstrates the potential of brominated compounds as building blocks in drug discovery. Another paper discusses the synthesis of bromopyrazoles through a copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, which is a mild and regioselective method . These methods could potentially be applied or adapted for the synthesis of 4-Bromothioanisole.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their reactivity and potential applications. One paper reports the crystal structures of two 4-bromopyrazole derivatives, revealing that the molecules are linked by intermolecular hydrogen bonds and weak C-H…Br contacts, forming a three-dimensional network . This information is valuable for understanding how 4-Bromothioanisole might crystallize and interact with other molecules.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving brominated compounds. The synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines involves cross-coupling reactions that proceed in excellent yields . Additionally, the synthesis of a bromotyrosine-derived natural product inhibitor utilizes alkylation and coupling reactions . These reactions are indicative of the types of chemical transformations that 4-Bromothioanisole might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromothioanisole are not directly discussed, the papers do mention properties of related brominated compounds. For example, the solvent-free synthesis of 5-bromothiophene-based compounds is explored, with the advantage of obtaining pure products without the need for separation techniques . The antibacterial and antifungal activities of these compounds are also evaluated, suggesting that brominated compounds can have significant biological activities .
科学研究应用
4-溴苯硫醚已用于合成和反应性研究中。例如,它被锂化并与 ClB(C6F5)2 反应,生成经验式为 PhSCH2B(C6F5)2 的化合物。该化合物对供体和炔烃表现出有趣的反应性,导致形成各种加合物和两性杂环物种 (Tanur & Stephan, 2011)。
在酶学研究中,用甲苯双加氧酶氧化对溴苯硫醚产生了特定的代谢物。这提供了对生化途径和新代谢物绝对构型的见解 (Finn, Cankař, Jones & Hudlický, 2004)。
4-溴苯硫醚在研究溴苯的肝毒性时被确认为一种蛋白质硫亲核试剂。它在与蛋白质半胱氨酸或甲硫氨酸残基形成加合物中发挥了作用,突出了其生物相互作用和潜在的毒理学意义 (Slaughter & Hanzlik, 1991)。
在绿色化学领域,4-溴苯硫醚一直是探索使用葡萄糖作为清洁和可再生还原剂,在溴代和氯代芳烃的催化还原性均偶联反应中的研究的一部分,包括具有挑战性的富电子氯代芳烃,如 4-氯苯甲醚。这项研究有助于开发更可持续和更环保的化学工艺 (Monopoli 等人,2010)。
4-溴苯硫醚的衍生物因其潜在的药用价值而被研究。例如,使用 4-溴苯硫醚作为底物,用脂肪胺在钯催化下对芳基硫醚进行胺化,证明了该化合物在合成具有潜在治疗应用的复杂分子的效用 (Gao, Yorimitsu & Osuka, 2015)。
4-溴苯硫醚也已用于复杂有机化合物的全合成中,例如 (±)-康敏新 F 的合成,其中它在构建天然产物的四环核心方面发挥了至关重要的作用,证明了其在有机合成和药物发现中的效用 (Belmar & Funk, 2012)。
安全和危害
作用机制
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
4-Bromothioanisole undergoes Heck olefination reaction with styrenes to yield stilbenes . This suggests that the compound interacts with its targets through a chemical reaction, leading to the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of stilbenes , it can be inferred that it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
Its physical properties such as boiling point (128-130 °c/10 mmhg) and melting point (38-40 °c) suggest that it is relatively stable and could have good bioavailability .
Result of Action
Its role in the synthesis of stilbenes suggests that it could potentially influence cellular processes involving these compounds .
Action Environment
Environmental factors such as temperature and pressure could influence the action, efficacy, and stability of 4-Bromothioanisole. For instance, its boiling and melting points suggest that it remains stable under a wide range of temperatures .
属性
IUPAC Name |
1-bromo-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYZNNBXLMFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146209 | |
| Record name | 4-Bromothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104-95-0 | |
| Record name | 4-Bromothioanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothioanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromothioanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the proposed method for producing 4-bromothioanisole?
A1: The research proposes a novel method for producing high-purity 4-bromothioanisole []. This is significant because the purity of chemical compounds is crucial, especially for applications in pharmaceuticals, agrochemicals, and functional materials. The method involves reacting thioanisole with bromine in an alcohol solvent, followed by the addition of 4-bromothioanisole crystals to the resulting product []. This approach aims to provide a simpler and more industrially advantageous process compared to existing methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)

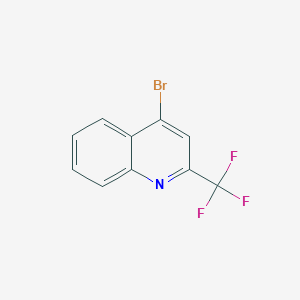

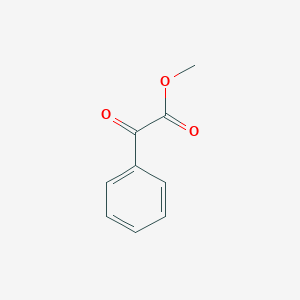

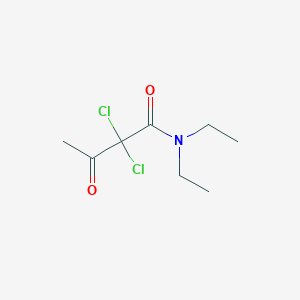
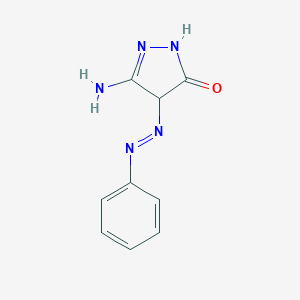
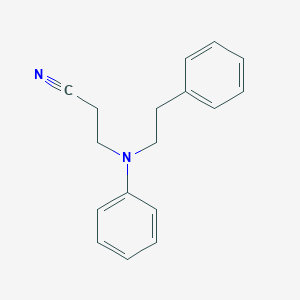


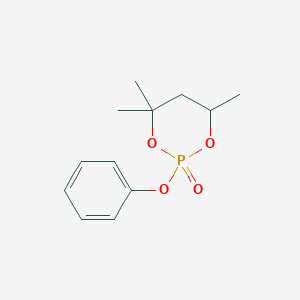
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
